molecular formula C9H20Cl2N2O2 B15316647 2-(Piperazin-1-yl)pentanoic acid dihydrochloride

2-(Piperazin-1-yl)pentanoic acid dihydrochloride

Cat. No.: B15316647
M. Wt: 259.17 g/mol
InChI Key: UMMLACXSIBBFQD-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pentanoic acid dihydrochloride is a chemical compound that contains a piperazine ring, a five-carbon aliphatic chain, and a carboxylic acid group, with two hydrochloride ions to balance the charge. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pentanoic acid dihydrochloride typically involves the reaction of piperazine with pentanoic acid in the presence of a suitable coupling agent. The reaction conditions may include the use of a dehydrating agent to facilitate the formation of the amide bond between the piperazine and pentanoic acid. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-yl)pentanoic acid dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the piperazine ring or the aliphatic chain.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with new substituents on the piperazine ring or aliphatic chain.

Scientific Research Applications

2-(Piperazin-1-yl)pentanoic acid dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.

  • Industry: The compound can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-(Piperazin-1-yl)pentanoic acid dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism of action would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(Piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pentanoic acid group.

  • 2-(Piperazin-1-yl)benzothiazole: Contains a benzothiazole ring attached to the piperazine ring.

Uniqueness: 2-(Piperazin-1-yl)pentanoic acid dihydrochloride is unique due to its combination of a piperazine ring, a five-carbon aliphatic chain, and a carboxylic acid group

Properties

Molecular Formula

C9H20Cl2N2O2

Molecular Weight

259.17 g/mol

IUPAC Name

2-piperazin-1-ylpentanoic acid;dihydrochloride

InChI

InChI=1S/C9H18N2O2.2ClH/c1-2-3-8(9(12)13)11-6-4-10-5-7-11;;/h8,10H,2-7H2,1H3,(H,12,13);2*1H

InChI Key

UMMLACXSIBBFQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)N1CCNCC1.Cl.Cl

Origin of Product

United States

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